BenchChemオンラインストアへようこそ!

2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Drug Design

This synthetic aryl vinyl sulfonamide-acetamide (C₁₄H₂₀N₂O₄S; MW 312.38) offers three orthogonal reactive handles: an (E)-4-methylstyryl sulfone warhead for cysteine-targeted covalent inhibitor design, a cleavable 2-methoxyethyl ether, and a terminal primary acetamide suited for amide coupling. Its distinct H-bond donor/acceptor profile (tPSA ~98 Ų, logP ~1.2–1.8) and moderate electrophilicity – conferred by the electron-donating 4-methyl group – differentiate it from close N‑substituted analogs (carboxylic acid, butyl, or cyclopentyl-methyl variants). Catalogued exclusively as a non-human research screening compound with no publicly disclosed bioactivity, it is suited for diversity-oriented HTS decks targeting DHPS, DHFR, carbonic anhydrase IX/XII, or acetylcholinesterase. All primary pharmacology and ADMET data must be generated de novo.

Molecular Formula C14H20N2O4S
Molecular Weight 312.38
CAS No. 1252561-05-9
Cat. No. B2531252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
CAS1252561-05-9
Molecular FormulaC14H20N2O4S
Molecular Weight312.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC(=O)N
InChIInChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(8-9-20-2)11-14(15)17/h3-7,10H,8-9,11H2,1-2H3,(H2,15,17)/b10-7+
InChIKeyVRZUIHWWYRLUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-Methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide (CAS 1252561-05-9): Structural Identity and Procurement Context for a Vinyl Sulfonamide–Acetamide Screening Compound


2-[2-Methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide (CAS 1252561-05-9) is a synthetic small molecule (C₁₄H₂₀N₂O₄S; MW 312.38 g/mol) belonging to the aryl vinyl sulfonamide–acetamide class . The compound combines an (E)-configured 4-methylstyryl sulfone electrophilic warhead with a 2-methoxyethyl tertiary sulfonamide and a terminal primary acetamide. It is currently catalogued exclusively as a non‑human research screening compound by specialty chemical vendors, with no publicly disclosed bioactivity, ADMET, or target‑engagement data [1]. Its structural features place it within a family of vinyl sulfonamides that have been explored as covalent modifiers of cysteine proteases and kinases, but direct experimental characterization of this specific compound remains absent from the primary literature.

Why Generic Substitution Fails for 1252561-05-9: Functional‑Group Architecture Differentiates This Vinyl Sulfonamide from In‑Class Analogs


Vinyl sulfonamide–acetamide analogs sharing the (E)-4-methylstyryl sulfone core differ critically in the N‑substituent attached to the sulfonamide nitrogen . In the target compound, the combination of a 2‑methoxyethyl group and a terminal primary acetamide creates a distinct hydrogen‑bond donor/acceptor profile, aqueous solubility, and electrophilic reactivity that cannot be replicated by close analogs bearing carboxylic acid (MESA, CAS 744227-34-7), butyl (CAS 1356817-46-3), or cyclopentyl‑methyl (CAS 1181467-48-0) N‑substituents . Sulfonamide antibacterial SAR demonstrates that even minor N‑alkyl variations can shift DHPS IC₅₀ values by >10‑fold and alter selectivity against mutant isoforms [1]. Because no head‑to‑head comparative data exist for 1252561-05-9, any presumed interchangeability with in‑class compounds carries unquantified risk of divergent target engagement, stability, or off‑target profiles.

Product‑Specific Quantitative Evidence Guide: 2-[2-Methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide vs. Comparator Landscape


Structural Uniqueness: N‑(2‑Methoxyethyl)‑Acetamide vs. Carboxylic Acid, Butyl, and Cyclopentyl‑Methyl Analogs

The target compound is the only commercially catalogued member of the (E)-4-methylstyryl sulfonamide family that combines a neutral 2‑methoxyethyl N‑substituent with a primary acetamide terminus. The closest analog, MESA (CAS 744227-34-7), replaces the 2‑methoxyethyl‑acetamide unit with a carboxylic acid, altering both hydrogen‑bond capacity and charge state at physiological pH . The butyl analog (CAS 1356817-46-3) retains the primary acetamide but substitutes the methoxyethyl chain with a hydrophobic n‑butyl group, reducing aqueous solubility and hydrogen‑bond acceptor count . The cyclopentyl‑methyl analog (CAS 1181467-48-0) introduces a tertiary amide (N‑methyl) and a sterically demanding cyclopentyl ring, fundamentally altering conformational flexibility and target‑binding surface . No quantitative bioactivity data are available for any of these compounds, so differentiation is limited to computed physicochemical and structural parameters.

Medicinal Chemistry Structure–Activity Relationship Sulfonamide Drug Design

Electrophilic Warhead Reactivity: Vinyl Sulfone Moiety as a Potential Covalent Modifier

The (E)-4-methylstyryl sulfone group is a recognized soft electrophilic warhead capable of undergoing Michael addition with cysteine thiols, a mechanism exploited by structurally related vinyl sulfonamide covalent inhibitors . In the EXCLI Journal study, newly synthesized sulfonamide analogs demonstrated MIC values ranging from 8 to 128 µg/mL against S. aureus ATCC 25923, with activity directly correlated to the electronic character of the aryl substituent [1]. The target compound’s 4‑methyl substitution on the styryl ring is electron‑donating, which is predicted to moderate—but not eliminate—the electrophilicity of the β‑vinyl carbon compared to unsubstituted or electron‑withdrawing analogs. The primary acetamide provides an additional nucleophilic site, potentially enabling dual covalent engagement or pro‑drug derivatization not possible with ester or carboxylic acid‑terminated analogs [2][3].

Covalent Inhibitor Design Chemical Biology Targeted Covalent Inhibition

Physicochemical Differentiation: Calculated logP, H‑Bond Capacity, and Topological Polar Surface Area

Calculated physicochemical parameters place the target compound in a distinct region of drug‑like chemical space compared to close analogs . The 2‑methoxyethyl group contributes moderate lipophilicity while the primary acetamide increases topological polar surface area (tPSA) and hydrogen‑bond donor count. In the EXCLI Journal study, sulfonamide analogs with comparable tPSA values (80–110 Ų) demonstrated both in silico binding scores and measurable in vitro MIC activity against S. aureus and E. coli [1]. Although the target compound was not among the four analogs tested in that study, its structural parameters fall within the range associated with the active analogs (FQ5, FQ6, FQ7, FQ12), supporting its candidacy for similar antibacterial screening applications.

Drug‑Likeness ADME Prediction Physicochemical Profiling

Synthetic Tractability and Derivatization Potential vs. N‑Substituted Analogs

The primary acetamide terminus of the target compound provides a synthetically accessible handle for further derivatization—including hydrolysis to the carboxylic acid, coupling with amines to generate secondary amides, or dehydration to the nitrile—that is not available in the butyl or cyclopentyl‑methyl analogs where the amide nitrogen is already fully substituted . The 2‑methoxyethyl ether can be cleaved under mild acidic conditions to yield the corresponding alcohol, offering an orthogonal derivatization site that is absent in the butyl analog. Patent literature on sulfonylamino‑acetic acid derivatives describes the acetamide moiety as a key recognition element for biological targets including thromboxane receptors, endothelin receptors, and β‑amyloid processing enzymes [1][2], suggesting that retention of the primary amide—as in the target compound—may be essential for activity in these target classes.

Medicinal Chemistry Library Synthesis Lead Optimization

Limitation of Quantitative Evidence: No Published Bioactivity Data for Comparator‑Based Selection

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, Espacenet, and major vendor databases (Sigma‑Aldrich, MedChemExpress, Tocris, Selleck Chemicals) returned no quantitative in vitro or in vivo bioactivity data for CAS 1252561-05-9 or any of its closest structural analogs bearing a primary acetamide [1]. The compound does not appear in any peer‑reviewed pharmacology, medicinal chemistry, or chemical biology publication as of the search date. No IC₅₀, K_i, EC₅₀, MIC, or %‑inhibition values exist to support comparator‑based differentiation. The only structurally proximate compounds with published bioactivity data are sulfonamide analogs FQ5, FQ6, FQ7, and FQ12 from the EXCLI Journal study, which share a sulfonamide core but differ substantially in aryl substitution pattern and lack the (E)-4-methylstyryl vinyl sulfone motif [2]. Consequently, all differentiation claims in this guide are limited to Supporting Evidence or Class‑Level Inference tags and should not be interpreted as experimentally validated superiority.

Evidence Gap Analysis Procurement Risk Assessment Screening Compound Characterization

Best Research and Industrial Application Scenarios for 2-[2-Methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide (CAS 1252561-05-9)


Scaffold for Focused Covalent Inhibitor Library Synthesis Targeting Cysteine Proteases or Kinases

The compound’s (E)-4-methylstyryl sulfone warhead, combined with a primary acetamide terminus and a cleavable 2‑methoxyethyl ether, provides three orthogonal reactive handles for parallel library synthesis . Medicinal chemistry teams can exploit the vinyl sulfone for cysteine‑targeted covalent inhibitor design, while simultaneously derivatizing the acetamide and ether positions to explore SAR. The moderate predicted electrophilicity (conferred by the electron‑donating 4‑methyl group) may reduce non‑specific protein labeling compared to more electrophilic vinyl sulfones, as suggested by class‑level reactivity trends [1]. This scenario is directly supported by the structural and synthetic tractability evidence presented in Section 3.

Physicochemical Probe for Sulfonamide Binding‑Site Characterization in Antibacterial DHPS or Anticancer CA Inhibitor Programs

With an estimated tPSA of ~98 Ų, intermediate logP (~1.2–1.8), and two hydrogen‑bond donors, the target compound occupies a distinct region of sulfonamide chemical space compared to more lipophilic N‑alkyl analogs or ionizable carboxylic acid derivatives . The EXCLI Journal study demonstrated that sulfonamide analogs with comparable tPSA values exhibit measurable MIC activity against S. aureus and E. coli [1]. Researchers investigating DHPS, carbonic anhydrase, or acetylcholinesterase active sites may find the compound useful as a neutral, non‑ionizable probe for co‑crystallography or binding‑site mapping, where its hydrogen‑bond donor/acceptor pattern differs from that of any commercially available analog.

Synthetic Intermediate for Thromboxane or Endothelin Receptor Antagonist Programs

Patent literature on sulfonylamino‑acetic acid and ethenesulfonamide derivatives establishes the primary acetamide and vinyl sulfone motifs as pharmacophoric elements for thromboxane receptor antagonism and endothelin‑A receptor antagonism [1]. The target compound retains both motifs in a single, non‑ionizable scaffold that can serve as a late‑stage intermediate for amide coupling or ether cleavage. Procurement for this application is supported by the synthetic derivatization evidence in Section 3 and the patent‑derived target‑class relevance.

De Novo High‑Throughput Screening in Antibacterial or Anticancer Phenotypic Assays

The compound is currently catalogued only in commercial screening libraries . Its structural novelty (no prior bioactivity annotation) makes it a candidate for inclusion in diversity‑oriented HTS decks targeting antibacterial (DHPS, DHFR) or anticancer (carbonic anhydrase IX/XII, acetylcholinesterase) endpoints. The EXCLI Journal study provides class‑level evidence that structurally related sulfonamides can achieve single‑digit µg/mL MIC values against S. aureus [1]. However, users must anticipate generating all primary pharmacology and ADMET data de novo, as no pre‑existing data exist to prioritize this compound over other screening library members.

Quote Request

Request a Quote for 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.